molecular formula C15H17N3O3 B2875248 N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1219906-64-5

N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No. B2875248
CAS RN: 1219906-64-5
M. Wt: 287.319
InChI Key: IMXLEFPMUBVZEJ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on related compounds emphasizes the importance of structural variations in achieving selective biological activity or enhancing chemical reactivity. For instance, the development of novel series of N-(phenylalkyl)cinnamides has led to the discovery of selective antagonists for NR1A/2B receptors, showcasing the role of chemical modification in targeting specific biological pathways (Tamiz et al., 1999). Similarly, the exploration of polyamine analogs and their impact on cell death mechanisms highlights the therapeutic potential of chemical analogs in cancer treatment (Ha et al., 1997).

Drug Design and Development

The synthesis and evaluation of novel compounds for their potential as CNS therapeutics or antitumor agents demonstrate the broader applicability of such molecules in drug discovery. For example, studies on oxalamides and related structures have contributed to the identification of new lead compounds for the development of drugs targeting specific receptors or pathways involved in disease processes (Mamedov et al., 2016).

Material Science and Catalysis

Research into the synthesis and application of cyclopropenone oximes and their reactions with isocyanates opens up avenues for creating new materials and catalysts (Yoshida et al., 1988). These studies illustrate the potential for innovative compound design and synthesis techniques in developing advanced materials with specific properties or applications.

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c16-9-11-5-1-2-6-12(11)18-14(20)13(19)17-10-15(21)7-3-4-8-15/h1-2,5-6,21H,3-4,7-8,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXLEFPMUBVZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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